molecular formula C23H24N4O3S B2415501 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide CAS No. 1115309-46-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide

Cat. No.: B2415501
CAS No.: 1115309-46-0
M. Wt: 436.53
InChI Key: GDEOCPMWRYMDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Oxazolopiperidone Lactams in Natural Product Synthesis

Chiral oxazolopiperidone lactams, derived from phenylglycinol, serve as versatile intermediates for synthesizing piperidine-containing natural products and bioactive compounds. These lactams facilitate the enantioselective construction of diverse structures, including quinolizidines, indolizidines, and complex indole alkaloids, highlighting the potential of similar compounds for synthesizing structurally complex and biologically active molecules (Escolano, Amat, & Bosch, 2006).

Antimicrobial Activity of Piperidinyl Acetamides

Compounds bearing the piperidin-1-yl acetamide moiety have demonstrated antimicrobial activities. For instance, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and shown to be effective against pathogenic bacteria and Candida species. This suggests the potential use of structurally similar compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

ACAT Inhibitors for Treating Cholesterol-Related Diseases

The compound K-604, with a similar structural theme, has been identified as an aqueous-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), suggesting its potential for treating diseases involving ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).

Piperidin-1-yl Acetamide Derivatives as Antibacterial Agents

Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing a quinoline linkage have shown potent antibacterial activity. This highlights the potential for the development of antibacterial agents from compounds containing piperidin-1-yl acetamide derivatives (Bhoi et al., 2015).

Antitumor Activity of Quinazolinone Analogues

3-Benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , have shown significant antitumor activity. This indicates the potential of similar compounds for use in cancer research and therapy (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-21(24-16-8-9-19-20(14-16)30-13-12-29-19)15-31-22-17-6-2-3-7-18(17)25-23(26-22)27-10-4-1-5-11-27/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEOCPMWRYMDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.